Bienvenue dans la boutique en ligne BenchChem!

PIN1 ligand-2

PROTAC degradation Pin1 DC50

PIN1 ligand-2 (also designated Intermediate M6, CAS 2957895-02-0) is a synthetic small-molecule ligand designed specifically for incorporation into proteolysis-targeting chimeras (PROTACs) targeting the peptidyl-prolyl cis/trans isomerase Pin1. With a molecular formula of C15H25ClN2O6S and molecular weight of 396.89 g/mol, this compound serves as the Pin1-recruiting warhead in the synthesis of covalent Pin1 PROTAC degraders, most notably P1D-34 (HY-171334A).

Molecular Formula C15H25ClN2O6S
Molecular Weight 396.9 g/mol
Cat. No. B15605901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePIN1 ligand-2
Molecular FormulaC15H25ClN2O6S
Molecular Weight396.9 g/mol
Structural Identifiers
InChIInChI=1S/C15H25ClN2O6S/c1-15(2,9-17-12(19)3-4-14(21)22)10-18(13(20)7-16)11-5-6-25(23,24)8-11/h11H,3-10H2,1-2H3,(H,17,19)(H,21,22)
InChIKeyQJUHMIXDMNFJLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

PIN1 Ligand-2 (Intermediate M6) CAS 2957895-02-0: PROTAC Target Protein Ligand for Pin1 Degrader Synthesis


PIN1 ligand-2 (also designated Intermediate M6, CAS 2957895-02-0) is a synthetic small-molecule ligand designed specifically for incorporation into proteolysis-targeting chimeras (PROTACs) targeting the peptidyl-prolyl cis/trans isomerase Pin1 [1]. With a molecular formula of C15H25ClN2O6S and molecular weight of 396.89 g/mol, this compound serves as the Pin1-recruiting warhead in the synthesis of covalent Pin1 PROTAC degraders, most notably P1D-34 (HY-171334A) [2]. Unlike direct Pin1 inhibitors, PIN1 ligand-2 functions as a building-block intermediate that enables the rational design of heterobifunctional degraders capable of inducing proteasome-dependent Pin1 depletion . The compound is supplied as a research-use-only intermediate with recommended storage at -20°C for powder (3-year stability) or -80°C for solutions (1-year stability) [3].

Why Generic Pin1 Ligands Cannot Substitute for PIN1 Ligand-2 in PROTAC Synthesis


Pin1-targeting PROTAC efficacy is exquisitely sensitive to linker attachment chemistry, exit vector geometry, and E3 ligase compatibility. The methyl group of the Pin1-binding warhead (derived from Sulfopin) is exposed to solvent in the Pin1-Sulfopin co-crystal structure, establishing a precise tethering site for linker conjugation [1]. Arbitrary substitution of the Pin1-recruiting ligand alters this exit vector, potentially abolishing ternary complex formation and degradation activity. Systematic structure-activity relationship (SAR) studies demonstrate that even minor modifications—such as changing the amino group attachment position from meta to ortho—significantly reduce degradation potency [2]. Furthermore, PIN1 ligand-2 is validated specifically for CRBN-based PROTAC architecture; alternative E3 ligase ligands (e.g., VHL-based PROTACs) exhibit inferior cellular Pin1 degradation [3]. Using non-validated Pin1 ligands introduces uncharacterized variables in linker geometry and binding mode that cannot be predicted a priori, making procurement of the literature-validated intermediate essential for reproducible PROTAC synthesis [4].

PIN1 Ligand-2 Quantitative Differentiation Evidence: Comparator-Based Performance Data


PIN1 Ligand-2-Derived PROTAC (P1D-34) Achieves DC50 of 177 nM vs. Sulfopin Inhibitor Showing No Degradation Activity

PIN1 ligand-2 serves as the Pin1-recruiting warhead in P1D-34, a first-in-class covalent Pin1 PROTAC degrader. In MV-4-11 acute myeloid leukemia cells, P1D-34 induces dose-dependent Pin1 degradation with a DC50 value of 177 nM and achieves a maximum degradation (Dmax) of 95% [1]. In direct head-to-head comparison, the parent Pin1 inhibitor Sulfopin (Ki = 17 nM in FP assay) fails to induce any detectable Pin1 degradation at equivalent concentrations [2]. This functional divergence—degradation vs. inhibition—is the critical differentiating feature of the PROTAC approach enabled by PIN1 ligand-2.

PROTAC degradation Pin1 DC50 AML covalent inhibitor

P1D-34 (PIN1 Ligand-2-Derived PROTAC) Exhibits Degradation-Dependent Antiproliferative Activity Across Seven AML Cell Lines vs. Sulfopin Showing No Effect

In a panel of seven AML cell lines (MV-4-11, MOLM-13, HL-60, THP-1, Kasumi-1, BDCM, and OCI-AML3), P1D-34—the PROTAC synthesized using PIN1 ligand-2—effectively inhibits cell growth in all tested lines, whereas the Pin1 inhibitor Sulfopin exhibits no effect on cell viability in any of these seven lines [1]. The antiproliferative activity is confirmed to be Pin1 degradation-dependent, as Pin1 knockout cells are completely insensitive to P1D-34, and CRBN knockout cells show significantly reduced degradation and antiproliferative response [2].

antiproliferative AML cell viability PROTAC Pin1 degradation

P1D-34 Downregulates Pin1 Client Proteins (Cyclin D1, Rb, Mcl-1, Akt, c-Myc) in Dose-Dependent Manner; Sulfopin Shows No Effect

Immunoblotting analysis reveals that P1D-34 treatment downregulates key Pin1 client proteins including Cyclin D1, Rb, Mcl-1, Akt, and c-Myc in a dose-dependent manner. In direct comparison, the conventional Pin1 inhibitor Sulfopin has minimal to no effect on the levels of these same client proteins [1]. This differential activity underscores that PIN1 ligand-2-derived PROTACs modulate both enzymatic and non-enzymatic (scaffolding) functions of Pin1, while inhibitors address only catalytic activity.

client protein Cyclin D1 Mcl-1 c-Myc Akt PROTAC

P1D-34 Sensitizes ABT-199-Resistant AML Cells with Synergistic Effect; Sulfopin Combination Shows No Synergy

In ABT-199 (venetoclax)-resistant AML cell lines (Kasumi-1 and MV-4-11 R), combination treatment with P1D-34 and ABT-199 produces strong synergistic antiproliferative effects as quantified by the Highest Single Agent (HSA) model with positive synergy scores. In contrast, the combination of Sulfopin and ABT-199 shows no synergistic effect in the Kasumi-1 cell line [1]. Mechanistically, P1D-34 downregulates Mcl-1—a known ABT-199 resistance factor—while ABT-199 alone paradoxically upregulates Mcl-1, and Sulfopin does not modulate Mcl-1 levels [2].

ABT-199 venetoclax Bcl-2 inhibitor resistance synergy AML

P1D-34 Induces DNA Damage and Apoptosis via ROS Pathway Upregulation; Sulfopin Shows No Effect on γH2AX Phosphorylation

Transcriptome sequencing and GSEA analysis reveal that P1D-34 treatment upregulates the reactive oxygen species (ROS) pathway and downregulates the unfolded protein response (UPR) pathway in MV-4-11 cells. P1D-34 increases phosphorylation of the DNA damage marker γH2AX, an effect that is attenuated by the ROS scavenger N-acetyl-cysteine (NAC), confirming ROS-dependent DNA damage induction. In direct comparison, Sulfopin has no influence on γH2AX phosphorylation [1]. Furthermore, P1D-34 treatment synergizes with the glucose metabolism inhibitor 2-deoxyglucose (2-DG), producing notable synergistic antiproliferative effects [2].

ROS DNA damage γH2AX apoptosis UPR

CRBN-Recruiting PROTACs (P1D-34) Demonstrate Superior Pin1 Degradation vs. VHL-Recruiting and Hydrophobic Tagging PROTACs

Systematic comparison of Pin1 PROTACs incorporating different E3 ligase-recruiting moieties reveals that CRBN-based PROTAC 3 (P1D-34, synthesized using PIN1 ligand-2) is more effective at inducing Pin1 degradation than both degrader 1 (hydrophobic tagging) and VHL-based PROTAC 2 at 20 μM in MV-4-11 cells [1]. Independent SAR studies confirm that VHL-recruiting PROTACs exhibit inferior cellular Pin1 degradation activity compared to CRBN-recruiting PROTACs [2]. This evidence establishes the CRBN-based architecture using PIN1 ligand-2 as the optimized platform for Pin1 degradation.

E3 ligase CRBN VHL PROTAC architecture SAR

PIN1 Ligand-2 Optimal Research and Industrial Application Scenarios


Synthesis of Literature-Validated Pin1 PROTAC Degrader P1D-34 for AML and Cancer Research

Researchers aiming to reproduce or extend the findings from Shi et al. (Chem Sci, 2024) should procure PIN1 ligand-2 as the essential Pin1-recruiting intermediate for synthesizing P1D-34 (HY-171334A). P1D-34 achieves Pin1 degradation with DC50 = 177 nM and Dmax = 95% in MV-4-11 cells, and exhibits degradation-dependent antiproliferative activity across a panel of AML cell lines where the parent inhibitor Sulfopin shows no effect [1]. This application is particularly suited for laboratories investigating Pin1's non-enzymatic scaffolding functions, studying degradation-dependent pharmacology in AML, or validating PROTAC-based chemical biology approaches to Pin1 targeting [2].

Development of Novel CRBN-Recruiting Pin1 PROTACs via Structure-Guided Linker Optimization

Medicinal chemistry groups seeking to design and optimize next-generation Pin1 PROTACs should use PIN1 ligand-2 as the validated Pin1-recruiting warhead for CRBN-based architectures. The established exit vector from the methyl group of the Sulfopin-derived warhead provides a rational tethering site for linker attachment, as confirmed by co-crystal structure analysis [1]. Systematic SAR studies demonstrate that short, linear linkers with reduced hydrogen bond donor content enhance degradation potency, and CRBN-based PROTACs outperform VHL-based alternatives [2]. PIN1 ligand-2 provides a standardized starting point for linker SAR campaigns, enabling direct comparison of degradation efficiency across linker variants [3].

Combination Therapy Studies in Bcl-2 Inhibitor-Resistant AML Models

Investigators studying venetoclax (ABT-199) resistance mechanisms and combination strategies in AML should utilize PIN1 ligand-2 to synthesize P1D-34 for combination studies. P1D-34 demonstrates strong synergistic antiproliferative effects when combined with ABT-199 in both primary and acquired ABT-199-resistant AML cell lines, whereas the inhibitor Sulfopin shows no synergy [1]. The mechanism involves P1D-34-mediated downregulation of Mcl-1, a key ABT-199 resistance factor, which is not achieved by catalytic inhibition alone [2]. This scenario extends to combination studies with glucose metabolism inhibitors (e.g., 2-DG), where P1D-34 also exhibits notable synergistic effects [3].

Investigating Pin1's Role in ROS-Mediated DNA Damage and UPR Pathway Regulation

Researchers exploring Pin1's involvement in cellular stress responses—specifically reactive oxygen species (ROS) generation, DNA damage signaling, and unfolded protein response (UPR) regulation—should procure PIN1 ligand-2 to generate degradation-based chemical probes. P1D-34 treatment upregulates ROS pathway genes, increases γH2AX phosphorylation (a DNA damage marker), and downregulates UPR pathways including ATF4 signaling, effects not observed with the parent inhibitor Sulfopin [1]. The availability of both degrader (P1D-34, synthesized from PIN1 ligand-2) and inhibitor (Sulfopin) enables controlled experiments that dissect Pin1's catalytic vs. scaffolding contributions to stress pathway regulation [2].

Quote Request

Request a Quote for PIN1 ligand-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.